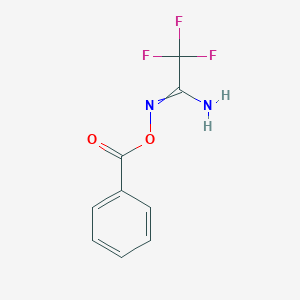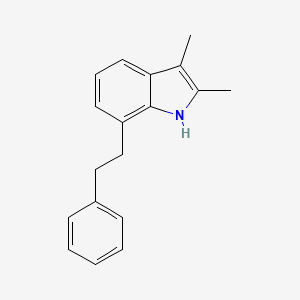
2,3-Dimethyl-7-(2-phenylethyl)-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dimethyl-7-(2-phenylethyl)-1H-indole is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This particular compound is characterized by the presence of two methyl groups at positions 2 and 3, and a phenylethyl group at position 7 on the indole ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-7-(2-phenylethyl)-1H-indole can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which typically starts with phenylhydrazine and a ketone or aldehyde. The reaction proceeds under acidic conditions, leading to the formation of the indole ring.
Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a boronic acid derivative of the phenylethyl group is coupled with a halogenated indole precursor
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis or palladium-catalyzed cross-coupling reactions. These methods are optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
2,3-Dimethyl-7-(2-phenylethyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding indole-2,3-diones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced indole derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole nitrogen or the aromatic ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Alkyl halides (R-X), acyl chlorides (R-COCl)
Major Products
Oxidation: Indole-2,3-diones
Reduction: Reduced indole derivatives
Substitution: N-alkylated or N-acylated indoles
科学的研究の応用
2,3-Dimethyl-7-(2-phenylethyl)-1H-indole has various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and pigments.
作用機序
The mechanism of action of 2,3-Dimethyl-7-(2-phenylethyl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
類似化合物との比較
Similar Compounds
2,3-Dimethylindole: Lacks the phenylethyl group at position 7.
7-Phenylethylindole: Lacks the methyl groups at positions 2 and 3.
2-Methyl-7-(2-phenylethyl)-1H-indole: Has only one methyl group at position 2.
Uniqueness
2,3-Dimethyl-7-(2-phenylethyl)-1H-indole is unique due to the presence of both the methyl groups at positions 2 and 3 and the phenylethyl group at position 7. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
89732-09-2 |
|---|---|
分子式 |
C18H19N |
分子量 |
249.3 g/mol |
IUPAC名 |
2,3-dimethyl-7-(2-phenylethyl)-1H-indole |
InChI |
InChI=1S/C18H19N/c1-13-14(2)19-18-16(9-6-10-17(13)18)12-11-15-7-4-3-5-8-15/h3-10,19H,11-12H2,1-2H3 |
InChIキー |
LUCVTORAZIUSCY-UHFFFAOYSA-N |
正規SMILES |
CC1=C(NC2=C(C=CC=C12)CCC3=CC=CC=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


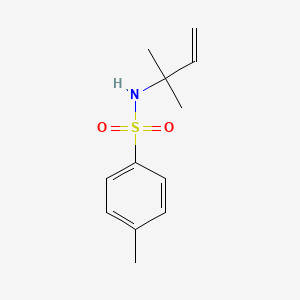

![1-[(2-Chlorophenyl)(diphenyl)methyl]pyridin-4(1H)-one](/img/structure/B14391023.png)

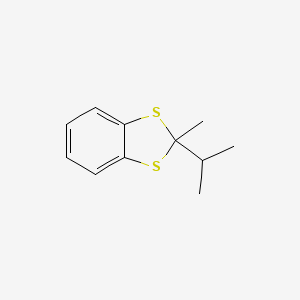
![N-Bicyclo[2.2.1]heptan-2-yl-N-[(4-chlorophenyl)methyl]-N'-hexylurea](/img/structure/B14391047.png)
![4-Methyldihydro-6H-pyrazolo[1,2-a][1,2,4]triazine-1,3(2H,4H)-dione](/img/structure/B14391059.png)

![Pentyl 4-{[cyano(phenyl)methyl]amino}benzoate](/img/structure/B14391067.png)
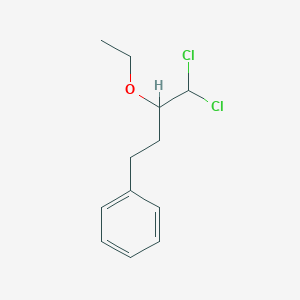
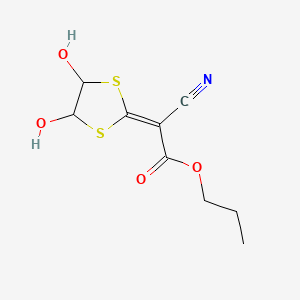

![N'-[4-Chloro-2-(trifluoromethyl)phenyl]-N-heptyl-N-(2-phenylethyl)urea](/img/structure/B14391104.png)
